molecular formula C24H20F3N3O2 B4370017 2-[3-CYCLOPROPYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER

2-[3-CYCLOPROPYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER

Cat. No.: B4370017
M. Wt: 439.4 g/mol
InChI Key: WOMNTMXUBOAVAO-UHFFFAOYSA-N
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Description

2-[3-CYCLOPROPYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a cyclopropyl group, a dimethoxyphenyl group, a phenyl group, and a trifluoromethyl group attached to a pyrazolopyridine core. The presence of these diverse functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-CYCLOPROPYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

  • Formation of the Pyrazolopyridine Core: : The pyrazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a hydrazine derivative. This step often requires the use of a strong acid or base as a catalyst and is typically carried out under reflux conditions.

  • Introduction of the Cyclopropyl Group: : The cyclopropyl group can be introduced through a cyclopropanation reaction, which involves the addition of a cyclopropyl halide to the pyrazolopyridine core. This reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.

  • Introduction of the Dimethoxyphenyl Group: : The dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative of the dimethoxyphenyl group with a halogenated pyrazolopyridine intermediate. This reaction typically requires the use of a palladium catalyst and a base, such as potassium carbonate, and is carried out under an inert atmosphere .

  • Introduction of the Phenyl Group: : The phenyl group can be introduced through a similar Suzuki-Miyaura coupling reaction, using a boronic acid derivative of the phenyl group.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced through a trifluoromethylation reaction, which involves the addition of a trifluoromethylating agent, such as trifluoromethyl iodide, to the pyrazolopyridine core. This reaction is typically carried out in the presence of a strong base and a copper catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This often involves the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, industrial processes may employ more cost-effective reagents and catalysts to reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[3-CYCLOPROPYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[3-CYCLOPROPYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[3-CYCLOPROPYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    3-cyclopropyl-6-(2,5-dimethoxyphenyl)-1-phenyl-4-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the trifluoromethyl group.

    3-cyclopropyl-6-(2,5-dimethoxyphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyridine: Similar structure but different position of the pyrazolopyridine core.

Uniqueness

The presence of the trifluoromethyl group in 2-[3-CYCLOPROPYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential .

Properties

IUPAC Name

3-cyclopropyl-6-(2,5-dimethoxyphenyl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20F3N3O2/c1-31-16-10-11-20(32-2)17(12-16)19-13-18(24(25,26)27)21-22(14-8-9-14)29-30(23(21)28-19)15-6-4-3-5-7-15/h3-7,10-14H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOMNTMXUBOAVAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=C(C(=C2)C(F)(F)F)C(=NN3C4=CC=CC=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-CYCLOPROPYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER
Reactant of Route 2
Reactant of Route 2
2-[3-CYCLOPROPYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER
Reactant of Route 3
Reactant of Route 3
2-[3-CYCLOPROPYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER
Reactant of Route 4
Reactant of Route 4
2-[3-CYCLOPROPYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER
Reactant of Route 5
Reactant of Route 5
2-[3-CYCLOPROPYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER
Reactant of Route 6
Reactant of Route 6
2-[3-CYCLOPROPYL-1-PHENYL-4-(TRIFLUOROMETHYL)-1H-PYRAZOLO[3,4-B]PYRIDIN-6-YL]-4-METHOXYPHENYL METHYL ETHER

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